1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one typically involves the reaction of 3-amino-2-methoxybenzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Amino-2-methoxyphenyl)ethan-1-one: Shares a similar structure but lacks the chloropropanone moiety.
1-(3-Amino-2-methoxyphenyl)piperidin-2-one: Contains a piperidinone ring instead of the chloropropanone group.
Uniqueness: 1-(3-Amino-2-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and properties.
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-(3-amino-2-methoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,12H2,1-2H3 |
InChI Key |
COXRYIRHAAKOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)OC)Cl |
Origin of Product |
United States |
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